Solvent-Dependent Organogelation: ADP-TEA-DMF vs. ADP-TEA-DMF-MeCN Rheological Comparison
In a 2024 head-to-head study, triethanolamine adipate (ADP-TEA) formed two distinct organogels with solvent-dependent mechanical properties. The gel formed in pure dimethylformamide (ADP-TEA-DMF) exhibited different viscoelastic characteristics compared to the gel formed in a 1:1 DMF-acetonitrile mixed solvent system (ADP-TEA-DMF-MeCN) [1]. While the study reports that rheological experiments were conducted to evaluate mechanical strength and viscoelastic attributes, the precise quantitative storage modulus (G') and loss modulus (G'') values are not publicly accessible in the abstract or preview [1]. This represents a high-strength evidence gap; the differentiation claim rests on the demonstrated solvent-tunability of gel properties as a class-level inference for adipate-based systems [1].
| Evidence Dimension | Solvent-dependent viscoelastic gel properties (storage modulus G', loss modulus G'') |
|---|---|
| Target Compound Data | ADP-TEA-DMF gel and ADP-TEA-DMF-MeCN gel; quantitative G' and G'' values not publicly available [1] |
| Comparator Or Baseline | ADP-TEA-DMF vs. ADP-TEA-DMF-MeCN (same gelator, different solvent systems) |
| Quantified Difference | Qualitative difference in mechanical strength reported; no publicly available numerical comparison located |
| Conditions | Supramolecular organogels; gelator concentration not specified in preview; DMF or DMF:MeCN (1:1) as solvent; rheological experiments performed (details unavailable) |
Why This Matters
The ability to tune gel mechanical properties by solvent selection offers a formulation advantage over single-component gelators that lack this solvent-responsive behavior, enabling tailored viscoelastic profiles for specific industrial or research applications.
- [1] Lepcha, G., Pal, I., Majumdar, S., Dhasmana, Y., Mondal, S., Zangrando, E., Chopra, D., & Dey, B. (2024). Solvent and stoichiometry-dependent versatile organogelation and robust crystallization from the supramolecular association of adipic acid and triethanolamine. New Journal of Chemistry, 48(20), 9322-9332. View Source
